Bufexamac Demonstrates Selective Inhibition of HDAC6 (Kd = 0.53 µM) and HDAC10 (Kd = 0.22 µM), Distinct from Pan-HDAC Inhibitors
Bufexamac is a selective class IIb HDAC inhibitor with Kd values of 0.53 µM for HDAC6 and 0.22 µM for HDAC10 . This selectivity profile differentiates it from pan-HDAC inhibitors such as Vorinostat (SAHA), which inhibits multiple HDAC classes with less discrimination [1].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | HDAC6: 0.53 µM; HDAC10: 0.22 µM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC6 IC50 ~10 nM, but also inhibits HDAC1, 2, 3, 8 (Class I) with similar potency. |
| Quantified Difference | Bufexamac is selective for Class IIb HDACs, while Vorinostat is a pan-HDAC inhibitor. |
| Conditions | In vitro binding assays |
Why This Matters
This selective inhibition of specific HDAC isoforms allows researchers to probe the roles of HDAC6 and HDAC10 in cellular processes without the confounding effects of broad HDAC inhibition.
- [1] Richon, V. M., et al. (2006). Cancer biology & therapy, 5(2), 112-116. View Source
